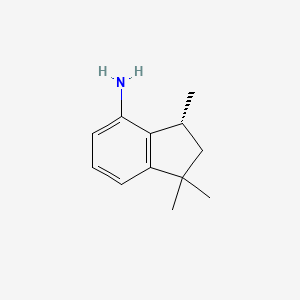
(R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine
Descripción general
Descripción
®-1,1,3-trimethyl-4-aminoindane is an organic compound belonging to the indane family It features a unique structure with a chiral center, making it an enantiomerically pure compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,3-trimethyl-4-aminoindane typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,1,3-trimethylindane.
Amination: The key step involves the introduction of an amino group at the 4-position. This can be achieved through a variety of methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.
Industrial Production Methods: In an industrial setting, the production of ®-1,1,3-trimethyl-4-aminoindane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: ®-1,1,3-trimethyl-4-aminoindane can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups.
Aplicaciones Científicas De Investigación
®-1,1,3-trimethyl-4-aminoindane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1,1,3-trimethyl-4-aminoindane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
Comparación Con Compuestos Similares
1,1,3-trimethylindane: Lacks the amino group, making it less versatile in chemical reactions.
4-aminoindane: Lacks the methyl groups, affecting its steric and electronic properties.
1,1,3-trimethyl-4-hydroxyindane: Contains a hydroxyl group instead of an amino group, leading to different reactivity.
Uniqueness: ®-1,1,3-trimethyl-4-aminoindane stands out due to its chiral nature and the presence of both methyl and amino groups. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
125349-37-3 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-amine |
InChI |
InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3/t8-/m1/s1 |
Clave InChI |
KYWYAWFSWFSPAY-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CC(C2=C1C(=CC=C2)N)(C)C |
SMILES canónico |
CC1CC(C2=C1C(=CC=C2)N)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














